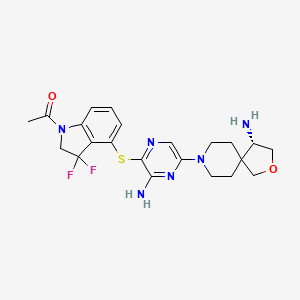

JAB-3068

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26F2N6O2S |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone |

InChI |

InChI=1S/C22H26F2N6O2S/c1-13(31)30-11-22(23,24)18-14(30)3-2-4-15(18)33-20-19(26)28-17(9-27-20)29-7-5-21(6-8-29)12-32-10-16(21)25/h2-4,9,16H,5-8,10-12,25H2,1H3,(H2,26,28)/t16-/m1/s1 |

InChI Key |

HGYTYZKWKUXRKA-MRXNPFEDSA-N |

Isomeric SMILES |

CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COCC5N)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

JAB-3068: A Technical Overview of a First-Generation Allosteric SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of JAB-3068 has been discontinued by Jacobio Pharmaceuticals in favor of a second-generation inhibitor, JAB-3312. As a result, publicly available in-depth preclinical data and detailed experimental protocols for this compound are limited. This guide provides a comprehensive overview based on the available information.

Executive Summary

This compound is a potent, orally bioavailable, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by modulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of the SHP2-mediated MAPK pathway is a key driver in various human cancers, making it a compelling target for therapeutic intervention. This compound was developed to inhibit SHP2 activity, thereby blocking downstream signaling and impeding the proliferation of cancer cells dependent on this pathway.[2] Additionally, this compound has been suggested to possess immunomodulatory properties by enhancing the anti-tumor activity of CD8+ T cells.[3]

Core Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2.[3] Unlike active-site inhibitors, allosteric inhibitors bind to a site remote from the catalytic center, inducing a conformational change that locks the enzyme in an inactive state. This mechanism prevents the dephosphorylation of SHP2 substrates, which is a crucial step in the activation of the RAS-MAPK signaling cascade. The inhibition of SHP2 by this compound leads to the suppression of downstream signaling, most notably a reduction in the phosphorylation of ERK (p-ERK), a key effector in the MAPK pathway.[4]

The SHP2 Signaling Pathway and Point of Intervention

SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Upon growth factor binding to an RTK, SHP2 is recruited to the activated receptor complex where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This compound intervenes by locking SHP2 in its inactive conformation, thus preventing the initiation of this signaling cascade.

Quantitative Data

Detailed preclinical quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known values.

| Parameter | Value | Target/Cell Line | Reference |

| Biochemical IC50 | 25.8 nM | SHP2 | Not publicly available |

| Cellular IC50 | 2.17 µM | KYSE-520 (Esophageal Squamous Cell Carcinoma) | Not publicly available |

| Clinical Dose Range | 50-300 mg QD | Advanced Solid Tumors |

Experimental Protocols

Specific, detailed experimental protocols for this compound have not been publicly released. However, based on standard methodologies for the characterization of SHP2 inhibitors, the following outlines the likely experimental approaches that were used.

Biochemical Assays (General Protocol)

Objective: To determine the in vitro potency of this compound against purified SHP2 enzyme.

-

Enzyme: Recombinant human SHP2 protein.

-

Substrate: A synthetic phosphopeptide, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

-

Assay Principle: The phosphatase activity of SHP2 is measured by the dephosphorylation of the substrate, leading to a fluorescent signal.

-

Procedure:

-

SHP2 enzyme is incubated with varying concentrations of this compound in an assay buffer.

-

The substrate is added to initiate the reaction.

-

The reaction is incubated at a controlled temperature.

-

The fluorescence signal is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Assays (General Protocol)

Objective: To assess the effect of this compound on SHP2 signaling and cell proliferation in cancer cell lines.

-

Cell Lines: Cancer cell lines with known dependence on the MAPK pathway (e.g., KRAS-mutant cell lines).

-

Western Blotting for p-ERK:

-

Cells are treated with a range of this compound concentrations.

-

Cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for p-ERK, total ERK, and a loading control (e.g., β-actin).

-

The intensity of the bands is quantified to determine the reduction in p-ERK levels.

-

-

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo):

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), a reagent that measures cell viability is added.

-

The signal (absorbance or luminescence) is read, and IC50 values are determined.

-

In Vivo Efficacy Studies (General Protocol)

Objective: To evaluate the anti-tumor activity of this compound in animal models.

-

Animal Model: Immunocompromised mice bearing xenograft tumors from human cancer cell lines.

-

Procedure:

-

Tumor cells are implanted subcutaneously into the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for p-ERK).

-

Clinical Development and Discontinuation

This compound entered a Phase 1/2a clinical trial (NCT03565003) to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[5][6][7] The study explored various dosing schedules, including once daily, twice daily, and every other day.[5] While monotherapy studies identified a maximum tolerated dose (MTD) and a recommended Phase II dose (RP2D), Jacobio Pharmaceuticals ultimately decided to discontinue the development of this compound.[8][9] This decision was based on the superior efficacy and safety profile of their second-generation SHP2 inhibitor, JAB-3312.

Conclusion

This compound was a pioneering effort in the development of allosteric SHP2 inhibitors. Its mechanism of action, centered on the inhibition of the critical SHP2-MAPK signaling axis, laid the groundwork for subsequent, improved therapeutic agents. While the discontinuation of its development limits the availability of comprehensive data, the foundational understanding of its biological activity remains valuable for researchers in the field of targeted cancer therapy. The focus of SHP2 inhibition has now shifted to next-generation molecules with potentially enhanced efficacy and safety profiles.

References

- 1. Facebook [cancer.gov]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. A First-in-Human Study of this compound (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]

- 7. ichgcp.net [ichgcp.net]

- 8. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]

- 9. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]

JAB-3068: A Technical Overview of Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

JAB-3068 is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). As a critical node in multiple cellular signaling cascades, SHP2 inhibition by this compound has been investigated for its potential antineoplastic activity through the modulation of key downstream pathways. This document provides a detailed examination of the mechanism of action of this compound, focusing on its impact on the RAS-MAPK signaling pathway and its role in immune modulation. While the clinical development of this compound has been discontinued in favor of a next-generation compound, the preclinical and early clinical findings offer valuable insights into the therapeutic potential of SHP2 inhibition.

Introduction to this compound

This compound is a small molecule inhibitor that targets the protein tyrosine phosphatase (PTP) non-receptor type 11 (PTPN11), commonly known as SHP2.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival.[1] It is a key component of the RAS-Raf-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to genetic mutations.[1][3] Furthermore, SHP2 is involved in modulating immune responses, particularly through the programmed cell death 1 (PD-1) signaling pathway.[1][3]

This compound was developed by Jacobio Pharmaceuticals and has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors.[4][5] Although its development has been discontinued, the study of this compound has contributed to the understanding of SHP2 inhibition as a therapeutic strategy.[6]

Core Mechanism of Action: SHP2 Inhibition

This compound functions as an allosteric inhibitor of SHP2.[2][7] This mode of inhibition locks the SHP2 protein in an inactive conformation, preventing its catalytic activity. By inhibiting SHP2, this compound blocks the dephosphorylation of its target proteins, thereby disrupting downstream signaling cascades.

Downstream Signaling Pathways Modulated by this compound

The primary downstream signaling pathways affected by this compound are the RAS-MAPK pathway and the immune checkpoint pathway involving PD-1.

Inhibition of the RAS-MAPK Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. The hyperactivation of this pathway is a hallmark of many cancers.

By inhibiting SHP2, this compound prevents the activation of RAS, thereby suppressing the entire MAPK cascade.[1] This leads to a reduction in cell proliferation and survival of cancer cells that are dependent on this pathway for their growth.[1]

Modulation of the Immune Response

SHP2 also plays a significant role in regulating the immune system. It is involved in the signaling pathways of immune checkpoints, such as PD-1.[1] The binding of PD-L1 on tumor cells to PD-1 on T-cells leads to the recruitment of SHP2, which dephosphorylates and inactivates downstream T-cell receptor signaling components. This results in the suppression of T-cell activity and allows cancer cells to evade the immune system.

This compound, by inhibiting SHP2, can prevent the deactivation of T-cells mediated by the PD-1/PD-L1 axis.[7] This enhances the anti-tumor activity of immune cells, such as CD8+ T-cells.[7] This immunomodulatory effect forms the rationale for combining SHP2 inhibitors with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[7]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity.

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (SHP2 Inhibition) | 25.8 nM | Biochemical Assay | [8] |

| IC50 (Cell Proliferation) | 2.17 µM | KYSE-520 (Esophageal Squamous Cell Carcinoma) | [8] |

Experimental Protocols

Detailed experimental protocols for the above-cited data are not publicly available. However, a general methodology for each key experiment is outlined below.

SHP2 Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SHP2 enzyme.

-

General Protocol:

-

Recombinant human SHP2 protein is incubated with a fluorogenic or colorimetric phosphatase substrate.

-

Varying concentrations of this compound are added to the reaction wells.

-

The enzymatic reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the product formation is measured using a plate reader (fluorescence or absorbance).

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

-

Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line.

-

General Protocol:

-

KYSE-520 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound.

-

The plates are incubated for a period of 72 to 120 hours.

-

Cell viability or proliferation is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.

-

The IC50 is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

-

Clinical Development and Discontinuation

This compound entered Phase 1/2 clinical trials to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor JS001.[4][9] However, Jacobio Pharmaceuticals later decided to discontinue the development of this compound.[6] This decision was based on clinical data showing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated superior efficacy and safety.[6]

Conclusion

This compound is a potent allosteric inhibitor of SHP2 that demonstrates anti-cancer activity through the dual mechanisms of inhibiting the RAS-MAPK pathway and enhancing anti-tumor immunity. While its clinical journey has concluded, the insights gained from its development have been instrumental in validating SHP2 as a therapeutic target and have paved the way for next-generation inhibitors. The study of this compound underscores the therapeutic potential of targeting key signaling nodes like SHP2 in oncology.

References

- 1. Facebook [cancer.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. news.abbvie.com [news.abbvie.com]

- 4. A First-in-Human Study of this compound (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]

- 5. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment - BioSpace [biospace.com]

- 6. jacobiopharma.com [jacobiopharma.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

JAB-3068: A Technical Guide to its Role as a SHP2 Inhibitor in MAPK Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JAB-3068, a potent, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2. It details the molecule's mechanism of action within the MAPK signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its clinical development trajectory.

Introduction to this compound and SHP2

This compound is an orally bioavailable small molecule designed to specifically inhibit the activity of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical transducer in the RAS-MAPK (mitogen-activated protein kinase) signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.[3][4][5] In many forms of cancer, the RAS-MAPK pathway is hyperactivated due to genetic mutations, and these cancers often depend on SHP2 for their oncogenic signaling.[1][3] By targeting SHP2, this compound represents a therapeutic strategy to block this cancer-driving pathway.[1][6]

Mechanism of Action: this compound's Intervention in the MAPK Pathway

SHP2 functions as a crucial signaling node downstream of receptor tyrosine kinases (RTKs).[3][5] In its inactive state, SHP2 is auto-inhibited.[5] Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is recruited to these phosphotyrosine sites, leading to a conformational change that relieves its auto-inhibition and activates its phosphatase function.[5]

Activated SHP2 dephosphorylates specific substrates, an action that is essential for the full activation of RAS.[3] It acts upstream of RAS to promote the exchange of GDP for GTP, converting RAS to its active state.[5][7] Active RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK.[1][4] Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression related to cell growth and survival.

This compound is an allosteric inhibitor, meaning it binds to a site on the SHP2 protein distinct from the active catalytic site.[2][8] This binding locks SHP2 in its inactive, auto-inhibited conformation. By preventing the activation of SHP2, this compound effectively blocks the signal transmission from RTKs to RAS.[1] This leads to the inhibition of the entire downstream MAPK cascade, preventing the phosphorylation of ERK and ultimately suppressing the growth of cancer cells dependent on this pathway.[1][7]

Caption: this compound allosterically inhibits SHP2, blocking MAPK pathway activation.

Quantitative Data Summary

Preclinical studies have quantified the potency of this compound both biochemically and in cell-based assays. The following table summarizes key inhibitory concentration (IC50) values.

| Parameter | Value | Target/Cell Line | Reference |

| Biochemical IC50 | 25.8 nM | SHP2 Enzyme | [9] |

| Cellular IC50 | 2.17 µM | KYSE-520 esophageal squamous carcinoma cells | [9] |

Experimental Protocols

While detailed, proprietary protocols for this compound are not publicly available, this section outlines standard methodologies for key experiments used to characterize SHP2 inhibitors.

In Vitro SHP2 Phosphatase Activity Assay

This assay measures the direct inhibitory effect of a compound on SHP2's enzymatic activity.

-

Reagents & Materials: Recombinant human SHP2 protein, a phosphopeptide substrate (e.g., DiFMUP), assay buffer, microplate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the SHP2 enzyme and the this compound dilutions. Incubate briefly to allow for compound binding.

-

Initiate the enzymatic reaction by adding the phosphopeptide substrate.

-

Monitor the dephosphorylation of the substrate over time by measuring the increase in fluorescence using a microplate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation (Viability) Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

-

Reagents & Materials: Cancer cell line of interest (e.g., KYSE-520), complete cell culture medium, this compound, a viability reagent (e.g., CellTiter-Glo®), 96-well cell culture plates.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP content as an indicator of metabolically active, viable cells.

-

Measure luminescence or absorbance using a plate reader.

-

Normalize the data to the vehicle control and plot cell viability against this compound concentration to calculate the IC50.

-

Caption: A typical experimental workflow for determining cell viability (IC50).

Western Blot for MAPK Pathway Phosphorylation

This method is used to confirm that this compound inhibits signaling through the MAPK pathway by measuring the levels of phosphorylated proteins like ERK.

-

Reagents & Materials: Cancer cell line, this compound, cell lysis buffer, primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH), secondary antibody, SDS-PAGE equipment, western blot transfer system, chemiluminescence substrate.

-

Procedure:

-

Culture cells and treat with various concentrations of this compound for a short period (e.g., 1-2 hours).

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against pERK.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Analyze the band intensities to quantify the reduction in pERK levels relative to total ERK.

-

Clinical Development and Therapeutic Potential

This compound entered clinical development as a potential treatment for advanced solid tumors.[10][11] Phase 1/2a clinical trials were initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity, both as a monotherapy and in combination with other agents, such as the PD-1 antibody toripalimab.[10][12] Monotherapy studies successfully identified the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[13][14]

The rationale for combining SHP2 inhibitors with immune checkpoint inhibitors like anti-PD-1 antibodies is based on SHP2's dual role.[6] Besides its function in the MAPK pathway in cancer cells, SHP2 is also involved in signaling that suppresses the anti-tumor activity of T-cells.[8] Therefore, inhibiting SHP2 may enhance the efficacy of immunotherapy.[8]

Jacobio Pharmaceuticals, the initial developer, entered into a strategic collaboration with AbbVie to advance the development of its SHP2 inhibitor portfolio, including this compound and a subsequent compound, JAB-3312.[6][11] However, according to some sources, the global R&D status for this compound has since been listed as discontinued, with development efforts appearing to focus on next-generation SHP2 inhibitors.[12]

Conclusion

This compound is a potent, allosteric SHP2 inhibitor that effectively disrupts the oncogenic RAS-MAPK signaling pathway. By locking SHP2 in an inactive state, it prevents downstream signaling to RAS, RAF, MEK, and ERK, thereby inhibiting the proliferation of cancer cells reliant on this pathway. Preclinical data confirmed its biochemical and cellular activity, and the compound advanced into early-stage clinical trials for solid tumors. While its development may have been superseded, the investigation of this compound has provided a valuable foundation for the continued therapeutic targeting of SHP2 in oncology.

References

- 1. Facebook [cancer.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news.abbvie.com [news.abbvie.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A First-in-Human Study of this compound (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]

- 11. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment - BioSpace [biospace.com]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]

- 14. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]

JAB-3068: A Case Study in SHP2 Target Validation and Drug Development Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase (PTP) non-receptor type 11 (SHP2), an oncoprotein that has garnered significant attention as a therapeutic target in oncology.[1][2] Encoded by the PTPN11 gene, SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-mitogen-activated protein kinase (MAPK) pathway, a key driver of cell proliferation, survival, and differentiation.[1][3] Dysregulation of the SHP2-mediated signaling cascade is implicated in the pathogenesis of various cancers.[1] Furthermore, SHP2 is involved in modulating immune responses, including the regulation of programmed cell death 1 (PD-1) signaling, suggesting a dual role for its inhibition in both directly targeting tumor cells and enhancing anti-tumor immunity.[2][3]

This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. Importantly, this document also addresses the discontinuation of this compound's development in favor of a second-generation SHP2 inhibitor, JAB-3312, highlighting the iterative nature of drug discovery and development.[4]

The Target: SHP2 and its Role in Cancer

SHP2 is a non-receptor protein tyrosine phosphatase that contains two N-terminal Src homology 2 (SH2) domains and a C-terminal protein tyrosine phosphatase domain. In its inactive state, the N-terminal SH2 domain blocks the active site of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change, exposing its catalytic site and allowing it to dephosphorylate its substrates.

The primary oncogenic role of SHP2 is mediated through its activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. By dephosphorylating specific substrates, SHP2 promotes the activation of RAS, leading to downstream signaling that drives tumor growth.[1]

This compound: A First-Generation SHP2 Inhibitor

This compound was developed by Jacobio Pharmaceuticals as a potent and selective allosteric inhibitor of SHP2.[5] Allosteric inhibition offers a promising therapeutic strategy by targeting a site distinct from the catalytic pocket, which can lead to greater selectivity and potentially avoid off-target effects.

Mechanism of Action

This compound binds to an allosteric pocket of SHP2, stabilizing the enzyme in its inactive conformation. This prevents the conformational change required for its catalytic activity, thereby inhibiting SHP2-mediated signaling and blocking the downstream activation of the MAPK pathway.[1][5] This mechanism is intended to prevent the growth of tumor cells that are dependent on hyperactivated SHP2 signaling.[1]

Preclinical Data Summary

While the development of this compound has been discontinued, initial preclinical studies demonstrated its potential as an SHP2 inhibitor.[4] The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/Assay Condition |

| In Vitro Potency | ||

| SHP2 Enzymatic IC50 | 25.8 nM | Biochemical assay |

| Cell Proliferation IC50 | 2.17 µM | KYSE-520 esophageal squamous carcinoma cells |

The Progression to a Second-Generation Inhibitor: JAB-3312

In August 2023, Jacobio Pharmaceuticals announced the discontinuation of this compound development, citing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated superior efficacy and safety in clinical trials.[4] This decision underscores a common trajectory in drug development where initial lead compounds are refined to improve therapeutic indices.

Preclinical data for JAB-3312 highlights its enhanced potency compared to the first-generation inhibitor.

| Parameter | JAB-3312 | Cell Line/Assay Condition |

| In Vitro Potency | ||

| SHP2 Binding Kd | 0.37 nM | |

| SHP2 Enzymatic IC50 | 1.9 nM | Biochemical assay |

| p-ERK Inhibition IC50 | 0.23 nM | Cellular assay |

| Cell Proliferation IC50 | 7.4 nM | KYSE-520 cells |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition (TGI) | 95% | 1.0 mg/kg QD in KYSE-520 xenograft model |

The significantly lower IC50 values across enzymatic, cellular, and proliferation assays, along with potent in vivo tumor growth inhibition at a low dose, illustrate the improved profile of JAB-3312.[6]

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway and its inhibition by a SHP2 inhibitor.

Experimental Workflow for SHP2 Inhibitor Validation

The validation of a SHP2 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-tumor activity.

References

- 1. SHP2 Inhibitor | Jacobio Pharma [jacobiopharma.com]

- 2. Facebook [cancer.gov]

- 3. JAB 3068 - AdisInsight [adisinsight.springer.com]

- 4. jacobiopharma.com [jacobiopharma.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

JAB-3068: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of JAB-3068, a potent and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols, presented in a clear and structured format to support ongoing research and development efforts.

Core Chemical and Physical Properties

This compound is a novel small molecule inhibitor targeting the SHP2 enzyme.[1] Its core chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-[4-[[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl]-3,3-difluoro-indol-1-yl]ethanone | |

| Molecular Formula | C₂₂H₂₆F₂N₆O₂S | |

| Molecular Weight | 476.54 g/mol | |

| CAS Number | 2169223-48-5 | |

| SMILES String | CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F | |

| Solubility | DMSO: 95 mg/mL (199.35 mM); Water: Insoluble; Ethanol: Insoluble | [2] |

| Physical Appearance | Solid powder |

Pharmacological Properties and Mechanism of Action

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a key signaling node that plays a critical role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Target | SHP2 (PTPN11) | N/A | [1] |

| Mechanism of Action | Allosteric Inhibitor | N/A | [2] |

| IC₅₀ (SHP2 Inhibition) | 25.8 nM | Biochemical assay | [3] |

| IC₅₀ (Cell Proliferation) | 2.17 µM | KYSE-520 cells | [3] |

By binding to an allosteric site on the SHP2 protein, this compound locks the enzyme in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting the downstream signaling cascade of the RAS-Raf-MEK-ERK pathway.[4] This mechanism ultimately leads to the suppression of tumor cell proliferation and survival. Furthermore, this compound has been shown to enhance the anti-tumor activity of CD8+ T cells, suggesting its role as an immune-oncology modulator.[2]

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

SHP2 Inhibition Assay (IC₅₀ Determination)

The following protocol is based on the methods described in patent WO2017211303A1, from which this compound was extracted.[3][4]

Objective: To determine the in vitro inhibitory activity of this compound against the SHP2 enzyme.

Materials:

-

Recombinant human SHP2 enzyme

-

6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

-

dPEG8 peptide

-

Reaction Buffer: 60 mM 3,3-dimethyl glutarate (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween 20, 2mM dithiothreitol (DTT)

-

This compound (dissolved in DMSO)

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Enzyme Activation: Dilute SHP2 to 0.5 nM in the reaction buffer. Incubate with dPEG8 peptide for 30 minutes to activate the enzyme.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Reaction: a. Add the activated SHP2 enzyme solution to the wells of a 384-well plate. b. Add the serially diluted this compound or DMSO (as a control) to the respective wells. The final DMSO concentration should be 0.5% (v/v). c. Incubate the plate for a specified period. d. Initiate the reaction by adding the DiFMUP substrate.

-

Data Acquisition: Measure the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Cell Proliferation Assay (KYSE-520)

Objective: To evaluate the effect of this compound on the proliferation of the KYSE-520 esophageal squamous cell carcinoma cell line.

Materials:

-

KYSE-520 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed KYSE-520 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value using a non-linear regression model.

Clinical Development

This compound has been investigated in several clinical trials for the treatment of advanced solid tumors. A first-in-human, Phase 1/2a open-label, multi-center study was conducted to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. The development of this compound was later discontinued in favor of a second-generation SHP2 inhibitor, JAB-3312, which demonstrated better efficacy and safety profiles.

Conclusion

This compound is a well-characterized, potent allosteric inhibitor of SHP2 with demonstrated anti-tumor activity. While its clinical development has been discontinued, the data and methodologies associated with this compound remain valuable for the broader field of SHP2 inhibitor research and the development of novel cancer therapeutics targeting the RAS-MAPK pathway. This technical guide provides a foundational resource for researchers in this area.

References

Allosteric Inhibition of SHP2 by JAB-3068: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: JAB-3068 is a potent, orally bioavailable small molecule that acts as an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT pathways. By stabilizing SHP2 in an inactive conformation, this compound prevents its downstream signaling activities, which are often dysregulated in various cancers. Preclinical data demonstrated the potential of this compound in cancer therapy; however, its clinical development has been discontinued. This guide provides a technical summary of the available data on the allosteric inhibition of SHP2 by this compound.

Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of the SHP2 enzyme.[1][2][3][4] This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the catalytic PTP domain, preventing substrate binding and subsequent dephosphorylation.[5] This mechanism effectively shuts down SHP2's role as a positive regulator in key oncogenic signaling cascades.[6]

SHP2 Signaling Pathways

SHP2 is a critical node in several signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Its inhibition by this compound impacts these pathways, which are frequently hyperactivated in cancer.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive public data on binding kinetics (Kd, Ki) and detailed in vivo efficacy are limited.

| Biochemical Activity | Value | Source |

| IC50 (SHP2) | 25.8 nM | [7] |

| Cellular Activity | Cell Line | Value | Source |

| IC50 (Proliferation) | KYSE-520 | 2.17 µM | [8] |

Experimental Protocols

Detailed, step-by-step protocols for the characterization of this compound are not extensively available in the public domain. The following are generalized protocols for the key assays typically used to evaluate SHP2 inhibitors.

Biochemical SHP2 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant human SHP2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

-

This compound (or other test compounds)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add a solution of SHP2 protein to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Incubate the plate at room temperature, protected from light, for a specific time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular p-ERK Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit SHP2-mediated signaling downstream to ERK in a cellular context.

-

Reagents and Materials:

-

Cancer cell line with active RTK signaling (e.g., KYSE-520)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot equipment and reagents

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C.[9][10]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies for total ERK1/2 and the loading control.

-

Quantify the band intensities to determine the level of p-ERK inhibition.

-

Cell Proliferation Assay (MTS/MTT)

This assay measures the effect of a compound on the proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell line (e.g., KYSE-520)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

MTS or MTT reagent

-

96-well clear microplates

-

Absorbance plate reader

-

-

Procedure:

-

Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.[1][11]

-

Treat the cells with a serial dilution of this compound or DMSO.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours.[1][11]

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (~490 nm for MTS, ~570 nm for MTT).

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

-

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. sellerslab.org [sellerslab.org]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 (Journal Article) | OSTI.GOV [osti.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

JAB-3068 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

JAB-3068 is a potent and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), a key signaling node in the MAPK pathway.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound. It includes methodologies for a direct SHP2 enzyme inhibition assay and a cell-based proliferation assay, along with data presentation and pathway diagrams to facilitate experimental design and data interpretation. While the clinical development of this compound has been discontinued in favor of a next-generation inhibitor, JAB-3312, the following protocols are based on established methods for evaluating SHP2 inhibitors and can be adapted for the study of this compound or similar molecules.[4]

Mechanism of Action

This compound is an allosteric inhibitor that targets the SHP2 protein.[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the Ras-Raf-MEK-ERK signaling cascade.[1] In many cancers, this pathway is hyperactivated. This compound binds to SHP2 and locks it in an inactive conformation, thereby preventing its signaling function, which leads to the inhibition of the MAPK pathway and subsequently suppresses the growth of cancer cells dependent on this pathway.[1][2]

Signaling Pathway Diagram

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Assay Type | Metric | Value | Cell Line (if applicable) | Reference |

| Biochemical Inhibition | IC₅₀ | 25.8 nM | N/A | [6][7] |

| Cellular Proliferation | IC₅₀ | 2.17 µM | KYSE-520 | [6][7] |

Experimental Protocols

Biochemical Assay: SHP2 Phosphatase Activity Inhibition

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human SHP2 protein.

Principle: The assay measures the dephosphorylation of a fluorogenic substrate by SHP2. The resulting fluorescent signal is proportional to the enzyme activity. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence.

Materials:

-

Recombinant Human SHP2 Protein (truncated, catalytic domain)

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA

-

This compound (stock solution in 100% DMSO)[5]

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Workflow Diagram:

Caption: Workflow for the SHP2 biochemical inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Perform 1:3 serial dilutions to generate a 10-point dose-response curve.

-

Assay Plate Setup:

-

Add 2 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Add 18 µL of SHP2 enzyme solution (final concentration ~0.25 nM in Assay Buffer) to each well.

-

-

Inhibitor Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Enzymatic Reaction:

-

Add 20 µL of DiFMUP substrate solution (final concentration ~100 µM in Assay Buffer) to all wells to initiate the reaction.

-

The final assay volume is 40 µL.

-

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized activity versus the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assay: Cell Proliferation (MTS Assay)

This protocol measures the effect of this compound on the proliferation of the KYSE-520 esophageal squamous cell carcinoma cell line, which is known to be dependent on SHP2 signaling.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.

Materials:

-

KYSE-520 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in 100% DMSO)[5]

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear, flat-bottom cell culture plates

-

Absorbance plate reader (490 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count KYSE-520 cells.

-

Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).

-

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C in the CO₂ incubator.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium-only wells).

-

Normalize the data to the vehicle-treated cells (100% proliferation) and a no-cell control (0% proliferation).

-

Plot the percentage of proliferation versus the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit.

-

Solubility and Stock Solution Preparation

-

Solubility: this compound is soluble in DMSO at concentrations up to 95-116 mg/mL.[5][7]

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations with PEG300, Tween80, or corn oil may be required.[5]

References

- 1. Facebook [cancer.gov]

- 2. This compound | C22H26F2N6O2S | CID 132222602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. jacobiopharma.com [jacobiopharma.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for JAB-3068 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAB-3068 is a potent and orally bioavailable allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by mediating signaling downstream of multiple receptor tyrosine kinases (RTKs) through the RAS-MAPK pathway.[1][2][3] Dysregulation of the SHP2-mediated signaling network is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3] this compound has demonstrated potential in preclinical studies as both a monotherapy and in combination with other anti-cancer agents.[1][4]

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its biological activity. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines. While the clinical development of this compound has been discontinued in favor of a second-generation inhibitor, JAB-3312, the data and protocols for this compound remain valuable for preclinical research and understanding the therapeutic potential of SHP2 inhibition.

Data Presentation: In Vitro Activity of this compound and a Related SHP2 Inhibitor

The following table summarizes the available quantitative data for this compound and provides additional context with data from the structurally related, second-generation SHP2 inhibitor, JAB-3312. This allows for a comparative understanding of the potency of SHP2 inhibition across different assays and cell lines.

| Compound | Assay Type | Cell Line | IC₅₀ Value |

| This compound | Enzymatic Assay | - | 25.8 nM[5] |

| This compound | Cell Proliferation | KYSE-520 (Esophageal Squamous Cell Carcinoma) | 2.17 µM[5] |

| JAB-3312 | Cellular p-ERK | NCI-H358 (Non-Small Cell Lung Cancer) | 3.64 nM |

| JAB-3312 | Cellular p-ERK | KYSE-520 (Esophageal Squamous Cell Carcinoma) | 0.32 nM |

| JAB-3312 | Cell Proliferation | KYSE-520 (Esophageal Squamous Cell Carcinoma) | 3.5 nM |

Signaling Pathway and Experimental Workflow

SHP2 Signaling Pathway and Inhibition by this compound

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Evaluating this compound

Caption: A general experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Culture

It is crucial to use appropriate cell culture techniques to ensure the health and reproducibility of the cells used in subsequent assays. Below are the recommended culture conditions for cell lines relevant to SHP2 inhibitor studies.

-

KYSE-520 (Esophageal Squamous Cell Carcinoma):

-

Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells when they reach 80-90% confluency.

-

-

NCI-H358 (Non-Small Cell Lung Cancer):

-

Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Split sub-confluent cultures (70-80%) 1:3 to 1:6.

-

-

MIA PaCa-2 (Pancreatic Cancer):

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 2.5% horse serum.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Split sub-confluent cultures (70-80%) 1:3 to 1:6.

-

-

HT-29 (Colon Adenocarcinoma):

-

Medium: McCoy's 5A medium supplemented with 10% FBS.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Split sub-confluent cultures (80-90%) 1:2 to 1:4.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for p-ERK Inhibition

This protocol is to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS-MAPK pathway.

Materials:

-

This compound stock solution (in DMSO)

-

6-well plates

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

-

Data Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

This compound stock solution (in DMSO)

-

6-well plates

-

Ice-cold PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the in vitro effects of the SHP2 inhibitor, this compound. By utilizing these methodologies, scientists can effectively assess the compound's impact on cell viability, confirm its mechanism of action through pathway analysis, and evaluate its effects on cell cycle progression in various cancer cell models. While this compound's clinical development has been superseded, it remains a valuable tool for preclinical research into the therapeutic targeting of the SHP2 phosphatase.

References

Application Notes: JAB-3068 in KYSE-520 Esophageal Squamous Cell Carcinoma Cells

Introduction

JAB-3068 is a potent, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the Ras-Raf-MEK-ERK signaling pathway.[2] Hyperactivation of this pathway is a common feature in many human cancers.[2] KYSE-520 is a human esophageal squamous cell carcinoma (ESCC) cell line, established from a moderately differentiated invasive tumor.[3] This cell line is a valuable in vitro model for studying ESCC pathogenesis and for evaluating the efficacy of novel therapeutic agents.[4] These notes provide key data and protocols for studying the effects of this compound on KYSE-520 cells.

Data Presentation: this compound Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] The IC50 value of this compound was determined in the KYSE-520 cell line, demonstrating its potent anti-proliferative activity.

| Compound | Target | Cell Line | Assay Type | IC50 (nM) |

| This compound | SHP2 | KYSE-520 | Cellular Proliferation | ~100 |

| JAB-3312 | SHP2 | KYSE-520 | p-ERK Inhibition | 0.32 |

| JAB-3312 | SHP2 | KYSE-520 | Cellular Proliferation | 3.5 |

Table 1: Comparison of the in vitro cellular activity of SHP2 inhibitors in the KYSE-520 cell line. Data extracted from a comparative analysis of Jacobio's first and second-generation SHP2 inhibitors.[6]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting SHP2, a key signaling node downstream of receptor tyrosine kinases (RTKs). Inhibition of SHP2 prevents the dephosphorylation of its substrates, thereby attenuating the signal transduction through the RAS-MAPK pathway, which is critical for cell proliferation and survival.[2][7]

Experimental Protocols

Protocol 1: Determination of IC50 using a Tetrazolium-Based (MTT/MTS) Cell Viability Assay

This protocol outlines the steps to determine the IC50 value of this compound in adherent KYSE-520 cells. Viable cells with active metabolism convert tetrazolium salts (like MTT or MTS) into a colored formazan product, allowing for quantitative measurement of cell viability.[8]

Materials:

-

Culture Medium: 90% RPMI-1640 + 10% Fetal Bovine Serum (FBS)[9]

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Phosphate-Buffered Saline (PBS), sterile

-

Multichannel pipette and sterile tips

-

Microplate reader (absorbance at 570 nm for MTT or 490 nm for MTS)

Procedure:

-

Cell Culture Maintenance:

-

Culture KYSE-520 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Passage cells every 2-3 days or when they reach 80-90% confluency. Use cells in the logarithmic growth phase for the assay.

-

-

Compound Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.[1]

-

Perform serial dilutions of the this compound stock solution in culture medium to create a range of working concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

-

Cell Seeding:

-

Trypsinize and count the KYSE-520 cells.

-

Adjust the cell suspension density to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

-

Add 100 µL of sterile PBS or medium to the outer perimeter wells to minimize evaporation (edge effect).

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Drug Treatment:

-

After 24 hours, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions (and vehicle control) to the appropriate wells in triplicate.

-

Incubate the plate for an additional 48-72 hours. The incubation time should be consistent across experiments.[10]

-

-

Cell Viability Measurement (MTT Assay Example):

-

Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Average the absorbance readings for each triplicate.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized cell viability (%) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).[12]

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Leibniz Institute DSMZ: Details [dsmz.de]

- 4. KYSE520 Cells [cytion.com]

- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 6. jacobiopharma.com [jacobiopharma.com]

- 7. news.abbvie.com [news.abbvie.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. KYSE-520 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. clyte.tech [clyte.tech]

JAB-3068 Protocol for Western Blot Analysis of Phosphorylated ERK (p-ERK)

Application Note & Protocol

For Research Use Only

Introduction

JAB-3068 is a potent and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[2] It is a key component of the MAPK/ERK signaling pathway, where it positively regulates pathway activity.[2] Dysregulation of the SHP2-mediated MAPK/ERK pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[2]

This document provides a detailed protocol for the analysis of Extracellular Signal-Regulated Kinase (ERK) phosphorylation at Threonine 202 and Tyrosine 204 (p-ERK1/2) in cell lysates treated with this compound using Western blot. Inhibition of SHP2 by this compound is expected to lead to a dose-dependent decrease in the levels of p-ERK1/2.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) leads to the recruitment and activation of SHP2. Activated SHP2 promotes the activation of the RAS-RAF-MEK-ERK cascade, ultimately resulting in the phosphorylation of ERK. This compound allosterically inhibits SHP2, thereby blocking downstream signaling and reducing the levels of p-ERK.

References

Application Notes and Protocols for JAB-3068 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the SHP2 inhibitor JAB-3068 and its successor, JAB-3312, in preclinical xenograft mouse models. Due to the discontinuation of this compound and the availability of detailed preclinical data for the next-generation SHP2 inhibitor JAB-3312 from the same developer, Jacobio Pharmaceuticals, the following data and protocols are based on studies involving JAB-3312 as a representative example of this class of compounds. This information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of SHP2 inhibitors.

Mechanism of Action

This compound is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes cell survival and proliferation primarily through the RAS-RAF-MEK-ERK signaling pathway.[1] By binding to an allosteric site, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its signaling activity and inhibiting the MAPK pathway. This leads to the suppression of tumor cell growth.[1]

Preclinical Efficacy in Xenograft Models

Preclinical studies using the next-generation SHP2 inhibitor, JAB-3312, have demonstrated significant anti-tumor activity in various xenograft models, both as a monotherapy and in combination with other targeted agents.

Monotherapy Studies

| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | JAB-3312 | 1.0 mg/kg, PO, QD | 95% | [3] |

Combination Therapy Studies

| Xenograft Model | Cancer Type | Combination Treatment | Dosing Schedule | Outcome | Reference |

| NCI-H1975 | Non-Small Cell Lung Cancer (NSCLC) | JAB-3312 + Osimertinib | JAB-3312: Not specified; Osimertinib: 2.5 mg/kg | Significantly delayed tumor regrowth compared to osimertinib alone | [4] |

| SW837 | Colorectal Cancer | JAB-3312 + Glecirasib (KRAS G12C inhibitor) | Not specified | Induced tumor regression | [4] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | JAB-3312 + Glecirasib | JAB-3312: 0.5 mg/kg, PO, QD; Glecirasib: 30 mg/kg, PO, QD | Synergistic anti-tumor efficacy in KRAS G12C inhibitor-resistant models | [5] |

| NCI-H1373 | Non-Small Cell Lung Cancer (NSCLC) | JAB-3312 + Glecirasib | JAB-3312: 0.5 mg/kg, PO, QD; Glecirasib: 30 mg/kg, PO, QD | Synergistic inhibition of tumor growth | [5] |

Experimental Protocols

The following are generalized protocols for conducting xenograft studies with SHP2 inhibitors like this compound and JAB-3312, based on published methodologies.

Cell Line-Derived Xenograft (CDX) Model Protocol

-

Cell Culture: Culture human cancer cell lines (e.g., KYSE-520 for esophageal cancer, NCI-H358 for NSCLC) in appropriate media and conditions as recommended by the supplier.

-

Animal Models: Utilize immunodeficient mice, such as nude (nu/nu) or SCID mice, aged 6-8 weeks.

-

Tumor Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment Initiation:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound or JAB-3312 in a suitable vehicle for oral gavage (PO). A sample formulation could involve dissolving the compound in DMSO and then diluting with PEG300, Tween80, and water.

-

Administer the drug orally once daily (QD) at the specified dose (e.g., 1.0 mg/kg for JAB-3312).

-

The control group should receive the vehicle only.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

-

Pharmacodynamic Analysis:

-

To assess target engagement, a satellite group of mice can be treated with a single dose of the SHP2 inhibitor.

-

Collect tumors at various time points post-dosing (e.g., 2, 4, 8, 24 hours) and analyze for the phosphorylation levels of downstream signaling proteins like ERK (p-ERK) via Western blot.

-

Patient-Derived Xenograft (PDX) Model Protocol

PDX models involve the implantation of human tumor tissue directly into immunodeficient mice and can provide a more clinically relevant assessment of drug efficacy.

-

Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.

-

Animal Models: Use highly immunodeficient mice, such as NOD-SCID or NSG mice, to support the engraftment of human tissue.

-

Tumor Implantation:

-

Surgically implant small fragments of the patient's tumor (approximately 2-3 mm³) subcutaneously into the flank of the mice.

-

-

Tumor Engraftment and Expansion:

-

Monitor the mice for tumor engraftment and growth.

-

Once the initial tumors (F0 generation) reach a sufficient size (e.g., >1000 mm³), they can be serially passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.

-

-

Treatment Study:

-

Once a cohort of mice with established tumors of a suitable size (e.g., 150-250 mm³) is available, randomize them into treatment and control groups.

-

Follow the drug administration, monitoring, and analysis steps as outlined in the CDX protocol.

-

Conclusion

The SHP2 inhibitor this compound and its successor JAB-3312 have demonstrated promising anti-tumor activity in preclinical xenograft models. The provided data and protocols offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this class of inhibitors in various cancer types. Careful selection of appropriate xenograft models and adherence to rigorous experimental procedures are crucial for obtaining reliable and translatable results.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. news.abbvie.com [news.abbvie.com]